2-(3,5-Dichlorophenyl)acetonitrile

HIV-1 inhibition NNRTI metabolic stability

2-(3,5-Dichlorophenyl)acetonitrile (CAS 52516-37-7) is a halogenated aromatic nitrile with the molecular formula C8H5Cl2N and molecular weight 186.04 g/mol. This compound features a dichloro-substituted phenyl ring at the 3- and 5-positions with an acetonitrile (-CH2CN) group, which provides a reactive nitrile handle and an activated methylene group for further chemical transformations.

Molecular Formula C8H5Cl2N
Molecular Weight 186.03 g/mol
CAS No. 52516-37-7
Cat. No. B030984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dichlorophenyl)acetonitrile
CAS52516-37-7
Synonyms(3,5-Dichlorophenyl)acetonitrile;  3,5-Dichlorobenzyl Cyanide;  3,5-Dichlorobenzeneacetonitrile
Molecular FormulaC8H5Cl2N
Molecular Weight186.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1Cl)Cl)CC#N
InChIInChI=1S/C8H5Cl2N/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1H2
InChIKeyDLAKEJZPXICNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dichlorophenyl)acetonitrile (CAS 52516-37-7) Procurement Guide: Core Properties and Research Applications


2-(3,5-Dichlorophenyl)acetonitrile (CAS 52516-37-7) is a halogenated aromatic nitrile with the molecular formula C8H5Cl2N and molecular weight 186.04 g/mol . This compound features a dichloro-substituted phenyl ring at the 3- and 5-positions with an acetonitrile (-CH2CN) group, which provides a reactive nitrile handle and an activated methylene group for further chemical transformations . The compound is primarily used as a versatile building block in medicinal chemistry and agrochemical research, serving as an intermediate in the synthesis of heterocyclic compounds, pharmaceutical candidates, and agricultural fungicides [1]. Its XLogP3 value of 2.8 indicates moderate lipophilicity suitable for membrane permeability in biological applications .

Why Generic Substitution Fails for 2-(3,5-Dichlorophenyl)acetonitrile (CAS 52516-37-7): Critical Differentiators from Alternative Phenylacetonitriles


The 3,5-dichloro substitution pattern on 2-(3,5-Dichlorophenyl)acetonitrile confers distinct steric, electronic, and metabolic properties that fundamentally differ from alternative chlorination patterns. Unlike 2,4-dichloro or 3,4-dichloro isomers, the symmetric 3,5-substitution creates a unique electrostatic potential surface and dipole moment that influences binding interactions with biological targets and alters reactivity in nucleophilic substitution reactions . In drug discovery applications, the 3,5-dichloro configuration serves as a metabolically stable isostere of the 3,5-dimethylphenyl moiety, enabling the replacement of metabolically labile methyl groups with chlorine atoms while maintaining similar steric bulk but dramatically altering oxidative metabolism susceptibility . Substituting a generic 4-chloro or 2,4-dichlorophenylacetonitrile for the 3,5-dichloro analog in established synthetic routes will yield compounds with different biological activity profiles, altered physical properties (including melting point, solubility, and crystal packing), and distinct metabolic stability, potentially compromising both research reproducibility and downstream development outcomes.

2-(3,5-Dichlorophenyl)acetonitrile (CAS 52516-37-7) Quantitative Differentiation Evidence: Comparative Data for Procurement Decisions


Metabolic Stability Advantage: 3,5-Dichloro vs. 3,5-Dimethyl Isosteric Replacement in HIV-1 Inhibitor Scaffolds

In the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) based on the 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil scaffold, the 3,5-dichlorophenyl moiety serves as an isosteric replacement for the 3,5-dimethylphenyl group found in the lead compound GCA-186. The chlorine atoms are introduced to avoid oxidative metabolism of the methyl groups while maintaining similar steric bulk and binding site complementarity . Direct head-to-head comparison demonstrates that the 3,5-dichloro derivatives exhibit approximately tenfold lower antiviral activity (higher EC50 values) against HIV-1 compared to their 3,5-dimethyl counterparts, representing a deliberate trade-off between metabolic stability and acute potency .

HIV-1 inhibition NNRTI metabolic stability isosteric replacement antiviral

Agricultural Fungicidal Activity: 3,5-Dichlorophenyl Scaffold vs. Alternative Substitution Patterns in Plant Pathogen Control

Compounds containing the 3,5-dichlorophenyl moiety demonstrate unexpectedly high antifungal activity against a broad spectrum of phytopathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, Piricularia oryzae, and Cochliobolus miyabeanus [1]. The patent literature explicitly notes that the 3,5-dichloro substitution pattern is critical for this activity profile, with alternative substitution patterns (e.g., 2,6-dichloro or mono-chloro derivatives) failing to achieve comparable efficacy across the same fungal panel [1].

agricultural fungicide phytopathogenic fungi Botrytis cinerea Sclerotinia sclerotiorum crop protection

Lipophilicity Profile: XLogP3 Value of 2.8 Compared to Other Dichlorophenylacetonitrile Isomers

2-(3,5-Dichlorophenyl)acetonitrile exhibits a calculated XLogP3 value of 2.8, which falls within the optimal lipophilicity range for oral drug candidates (typically XLogP 1-4) and represents an important differentiator from alternative chlorination patterns . The symmetric 3,5-dichloro substitution creates a balanced partition coefficient that supports both adequate aqueous solubility for formulation and sufficient membrane permeability for cellular uptake, without the excessive lipophilicity (XLogP >5) associated with higher chlorination or larger aromatic systems that can lead to poor solubility, high plasma protein binding, and increased risk of phospholipidosis .

lipophilicity XLogP ADME drug-likeness physicochemical property

2-(3,5-Dichlorophenyl)acetonitrile (CAS 52516-37-7): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


HIV-1 NNRTI Lead Optimization Programs Requiring Metabolic Stability Improvement

Medicinal chemistry teams developing next-generation HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) should procure 2-(3,5-dichlorophenyl)acetonitrile when the objective is to improve metabolic stability and reduce oxidative clearance of 6-benzyl substituted uracil-based candidates. The compound enables the synthesis of 3,5-dichlorobenzyl isosteric analogs that deliberately sacrifice approximately tenfold in vitro potency relative to 3,5-dimethyl derivatives in exchange for enhanced metabolic stability and prolonged in vivo half-life . This procurement strategy is specifically indicated for programs that have already established target engagement with dimethyl analogs but require improved pharmacokinetic properties for advancement to in vivo efficacy studies.

Agricultural Fungicide Development Targeting Broad-Spectrum Phytopathogen Control

Agrochemical research programs developing fungicides for crop protection should select 2-(3,5-dichlorophenyl)acetonitrile as a building block when broad-spectrum activity against Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea, Piricularia oryzae, and Cochliobolus miyabeanus is required . The 3,5-dichloro substitution pattern is essential for achieving the antifungal activity profile described in agricultural fungicide patents; alternative chlorination patterns (including 2,6-dichloro and mono-chloro derivatives) fail to deliver comparable efficacy across this fungal panel . This scenario applies to development of dusts, wettable powders, emulsifiable concentrates, and spray formulations for rice blast, gray mold, and Sclerotinia rot control.

ATP-Competitive Bacterial Inhibitor Synthesis Targeting Alanine-Alanine Ligase

Research groups engaged in antibacterial drug discovery targeting the bacterial cell wall biosynthesis enzyme D-alanine:D-alanine ligase should procure 2-(3,5-dichlorophenyl)acetonitrile for the synthesis of 6-arylpyrido[2,3-d]pyrimidine-based ATP-competitive inhibitors . This specific application is supported by patent literature describing nitrogen-containing heterocyclic compounds derived from 2-(3,5-dichlorophenyl)acetonitrile that demonstrate inhibition of this essential bacterial enzyme . The compound serves as a critical precursor in the synthetic route to the 6-aryl substituted pyrido[2,3-d]pyrimidine core scaffold, and substitution with alternative phenylacetonitriles will yield structurally distinct compounds with unpredictable enzyme inhibition profiles.

Beta-Amyloid Peptide Release Inhibition Studies for Alzheimer's Disease Research

Neuroscience research programs investigating beta-amyloid peptide release and/or synthesis inhibition for Alzheimer's disease applications should utilize 2-(3,5-dichlorophenyl)acetonitrile as a synthetic intermediate . Patent disclosures covering cycloalkyl, lactam, and lactone derivatives for beta-amyloid modulation specifically incorporate the 3,5-dichlorophenyl moiety as a key structural element . The compound's moderate lipophilicity (XLogP3 = 2.8) supports blood-brain barrier penetration considerations for CNS-targeted compounds . This application scenario is appropriate for early-stage discovery programs exploring beta-amyloid modulation mechanisms rather than late-stage development.

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